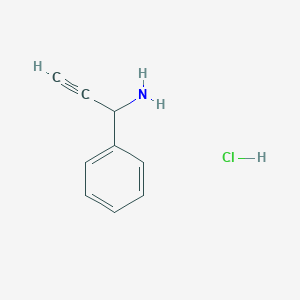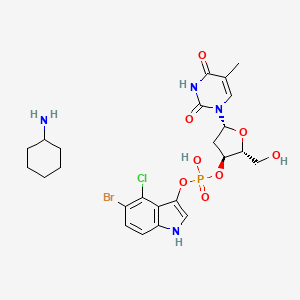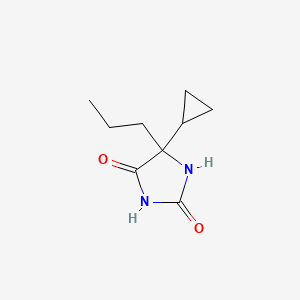![molecular formula C17H18ClN3O4S B1383124 Benzyl 4-chloro-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate CAS No. 1422344-53-3](/img/structure/B1383124.png)
Benzyl 4-chloro-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a benzyl group, a chloro group, a methylsulfonyl group, and a pyrimido[4,5-d]azepine-7(6H)-carboxylate group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzyl group would provide an aromatic ring structure, the chloro group would introduce a halogen, the methylsulfonyl group would introduce a sulfonyl functional group, and the pyrimido[4,5-d]azepine-7(6H)-carboxylate group would introduce a heterocyclic ring structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the various functional groups present. For example, reactions at the benzylic position are common in synthesis problems .Applications De Recherche Scientifique
Molecular Structure and Supramolecular Assemblies
Research has been conducted on derivatives of benzo[b]pyrimido[5,4-f]azepines, which share a similar molecular structure to Benzyl 4-chloro-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate. These studies focus on understanding their molecular conformations and supramolecular assemblies, which are crucial for their potential applications in organic and medicinal chemistry (Acosta et al., 2015).
Synthesis and Spectroscopic Characterization
There is significant interest in the synthesis and characterization of amino-substituted benzo[b]pyrimido[5,4-f]azepines. These compounds, related to Benzyl 4-chloro-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate, have been characterized using spectroscopy techniques, indicating their potential in various scientific applications (Acosta Quintero et al., 2018).
Chemical Rearrangements and Derivatives
Studies on pyrimidoazepines, closely related to the compound , show chemical rearrangements leading to the formation of vinylpyrrolo-pyrimidines. These rearrangements and the resulting structures contribute to the understanding of their chemical properties and potential applications (Yamamoto et al., 1977).
Development of Synthetic Methods
Research has also been focused on developing synthetic methods for polycyclic pyrimidoazepine derivatives, which are structurally similar to Benzyl 4-chloro-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate. These methods are crucial for exploring the potential applications of these compounds in various fields (Acosta Quintero et al., 2016).
Library Synthesis for Drug Discovery
In the realm of drug discovery, efficient methods have been developed for the synthesis of a library of pyrimido[4,5-e][1,4]diazepin-7(6H)-ones, which are structurally related to Benzyl 4-chloro-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate. This methodology indicates the potential for creating diverse compounds for pharmaceutical research (Xiang et al., 2010).
Potential Antitumor Agents
Some derivatives of pyrimidoazepines have been evaluated as potential antitumor agents. This highlights the relevance of these compounds, including Benzyl 4-chloro-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate, in the development of new cancer treatments (Insuasty et al., 2008).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
benzyl 4-chloro-2-methylsulfonyl-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S/c1-26(23,24)16-19-14-8-10-21(9-7-13(14)15(18)20-16)17(22)25-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUCDEGMRRBBNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=C(CCN(CC2)C(=O)OCC3=CC=CC=C3)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-chloro-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(Z)-2-[(2-Methoxy-2-oxoethoxy)imino]-3-oxobutanoic acid 1,1-dimethylethyl ester](/img/structure/B1383051.png)









